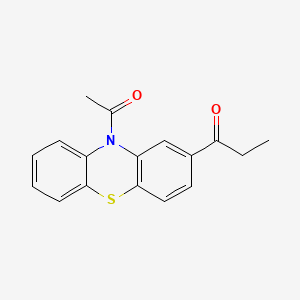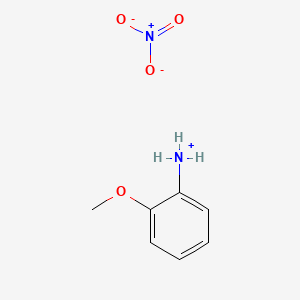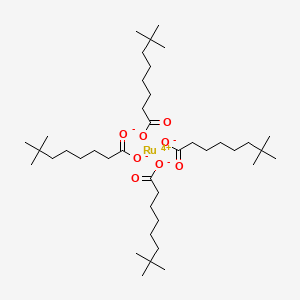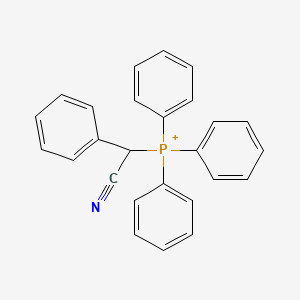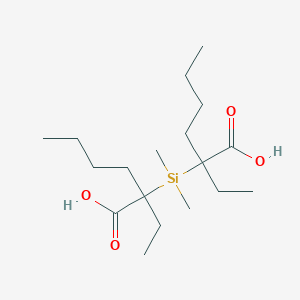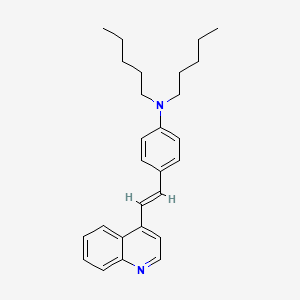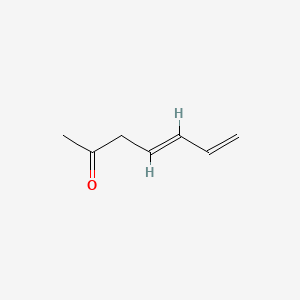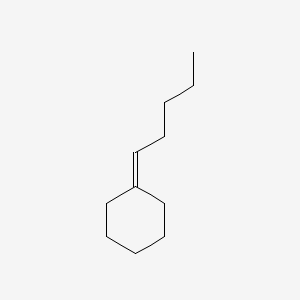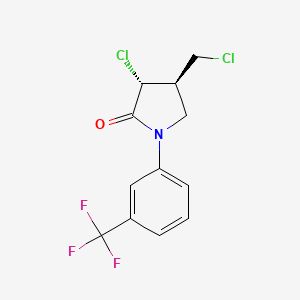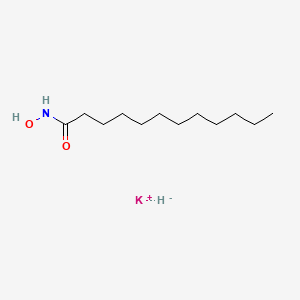
Potassium N-hydroxylauramidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium N-hydroxylauramidate can be synthesized through the reaction of lauric acid with hydroxylamine, followed by neutralization with potassium hydroxide. The general reaction involves the formation of N-hydroxylauramide, which is then converted to its potassium salt form.
Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves the following steps:
Esterification: Lauric acid is esterified with methanol to form methyl laurate.
Hydroxylamination: Methyl laurate reacts with hydroxylamine to produce N-hydroxylauramide.
Neutralization: N-hydroxylauramide is neutralized with potassium hydroxide to yield this compound.
The reaction conditions generally include controlled temperatures and pH levels to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Potassium N-hydroxylauramidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo compounds.
Reduction: It can be reduced to form amides.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products:
Oxidation: Produces oxo derivatives.
Reduction: Forms primary amides.
Substitution: Yields substituted hydroxamic acids.
Applications De Recherche Scientifique
Potassium N-hydroxylauramidate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in metalloproteinases.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the formulation of detergents and surfactants due to its amphiphilic nature.
Mécanisme D'action
The mechanism by which potassium N-hydroxylauramidate exerts its effects involves its ability to chelate metal ions. This chelation disrupts the function of metalloproteinases, enzymes that require metal ions for their activity. By inhibiting these enzymes, this compound can interfere with various biological processes, including cell proliferation and microbial growth.
Comparaison Avec Des Composés Similaires
- Sodium N-hydroxylauramidate
- Calcium N-hydroxylauramidate
- Magnesium N-hydroxylauramidate
Comparison: Potassium N-hydroxylauramidate is unique due to its specific potassium ion, which influences its solubility and reactivity. Compared to sodium and calcium analogs, this compound may exhibit different binding affinities and biological activities, making it a distinct compound in its class.
Propriétés
Numéro CAS |
94166-52-6 |
|---|---|
Formule moléculaire |
C12H26KNO2 |
Poids moléculaire |
255.44 g/mol |
Nom IUPAC |
potassium;hydride;N-hydroxydodecanamide |
InChI |
InChI=1S/C12H25NO2.K.H/c1-2-3-4-5-6-7-8-9-10-11-12(14)13-15;;/h15H,2-11H2,1H3,(H,13,14);;/q;+1;-1 |
Clé InChI |
GXEUVMONJAJNJG-UHFFFAOYSA-N |
SMILES canonique |
[H-].CCCCCCCCCCCC(=O)NO.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



